Cyclopropyl-2,2,3,3-D4 methyl ketone
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Overview
Description
Cyclopropyl-2,2,3,3-D4 methyl ketone is a deuterated analog of cyclopropyl methyl ketone. This compound is characterized by the presence of deuterium atoms at the 2, 2, 3, and 3 positions of the cyclopropyl ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-2,2,3,3-D4 methyl ketone typically involves the chlorination of 2-acetyl-gamma-butyrolactone to obtain 5-chloro-2-pentanone, followed by cyclization with caustic soda (sodium hydroxide) to yield the desired product . The reaction conditions include:
Chlorination: 2-acetyl-gamma-butyrolactone is reacted with hydrochloric acid to produce 5-chloro-2-pentanone.
Cyclization: The 5-chloro-2-pentanone undergoes a ring-closure reaction with sodium hydroxide to form cyclopropyl methyl ketone.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and cyclization steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-2,2,3,3-D4 methyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropyl derivatives .
Scientific Research Applications
Cyclopropyl-2,2,3,3-D4 methyl ketone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways due to the presence of deuterium.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of cyclopropyl-2,2,3,3-D4 methyl ketone involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to unique pathways and effects. The compound’s cyclopropyl ring is highly strained, making it reactive and capable of undergoing ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl methyl ketone: The non-deuterated analog of cyclopropyl-2,2,3,3-D4 methyl ketone.
Cyclopropyl ethyl ketone: Similar structure but with an ethyl group instead of a methyl group.
Cyclopropyl phenyl ketone: Contains a phenyl group attached to the cyclopropyl ring.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct physical and chemical properties. These properties make it valuable in research applications where isotope effects are studied.
Properties
CAS No. |
350818-63-2 |
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Molecular Formula |
C5H8O |
Molecular Weight |
88.14 g/mol |
IUPAC Name |
1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2 |
InChI Key |
HVCFCNAITDHQFX-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)C)[2H] |
Canonical SMILES |
CC(=O)C1CC1 |
Origin of Product |
United States |
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